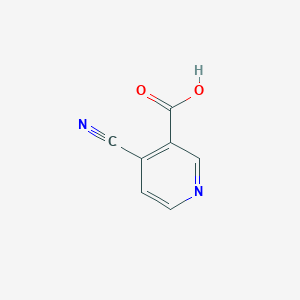

4-Cyanonicotinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDLDWUKSYREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479396 | |

| Record name | 4-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-51-3 | |

| Record name | 4-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Cyanonicotinic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 4-cyanonicotinic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include the formation of esters and amides, as well as the removal of the carboxyl group through decarboxylation.

Esterification and Transesterification Reactions

Esterification of this compound can be achieved through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. byjus.commasterorganicchemistry.com This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol to form an ester and water. byjus.commasterorganicchemistry.com The equilibrium can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Transesterification is another important reaction, where the alkoxy group of an ester is exchanged with that of another alcohol. byjus.com This process can be catalyzed by either an acid or a base. byjus.com In acid-catalyzed transesterification, the carbonyl group of the ester is protonated, making it more susceptible to nucleophilic attack by the incoming alcohol. researchgate.netresearchgate.net Base-catalyzed transesterification involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ester. byjus.com This method is particularly useful for converting methyl or ethyl esters into esters with larger alkoxy groups. byjus.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Alcohol | Acid (e.g., H₂SO₄) | 4-Cyanonicotinate ester |

| 4-Cyanonicotinate ester | Alcohol | Acid or Base | Transesterified 4-cyanonicotinate ester |

Table 1: Representative Esterification and Transesterification Reactions

Amidation and Peptide Coupling Chemistry

The carboxylic acid moiety of this compound readily undergoes amidation to form the corresponding carboxamides. This transformation is central to the synthesis of numerous compounds, including those with potential biological activity. ajol.infobeilstein-journals.org A general approach involves the activation of the carboxylic acid, followed by reaction with an amine. nih.gov

One common method for amidation is the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. nih.gov Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. uni-kiel.desigmaaldrich.com These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine. uni-kiel.desigmaaldrich.com Examples of coupling reagents include carbodiimides, phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HATU and HBTU). sigmaaldrich.com The use of such reagents is particularly important in peptide synthesis to form peptide bonds while minimizing side reactions and preserving the stereochemical integrity of the amino acids. uni-kiel.deorgsyn.org

Recent research has explored various catalytic systems for direct amidation. For instance, boric acid has been shown to catalyze the amidation of carboxylic acids with amines, offering a milder alternative to traditional methods. orgsyn.org Another study reports the use of TiCl₄ in pyridine (B92270) to mediate the direct condensation of carboxylic acids and amines, providing good to excellent yields for a wide range of substrates. nih.gov

A study on the coupling of this compound with L-amino acid methyl esters using a carbodiimide (B86325) reagent revealed the predominant formation of bicyclic compounds, specifically methyl 2-(1-imino-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)alkanoates. osi.lv These intermediates can be subsequently treated with hydroxylamine (B1172632) to open the pyrrolidine (B122466) ring and form pseudopeptides containing an amidoxime (B1450833) function. osi.lv

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| This compound | Amine | Coupling reagent (e.g., HATU, PyBOP) | 4-Cyanonicotinamide |

| This compound | Amine | TiCl₄, Pyridine | 4-Cyanonicotinamide |

| This compound | L-amino acid methyl ester | Carbodiimide | Methyl 2-(1-imino-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)alkanoate |

Table 2: Selected Amidation and Peptide Coupling Reactions

Decarboxylation Processes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). unacademy.com This process can be challenging for simple carboxylic acids but is facilitated in certain cases, such as with β-keto acids or through specific catalytic methods. masterorganicchemistry.com While direct decarboxylation of this compound is not commonly reported under simple heating, oxidative decarboxylation is a known transformation for α-keto acids. wikipedia.org The decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acid, can occur under acidic conditions or via pyrolysis, often proceeding through a stabilized carbocation intermediate. stackexchange.com

Modern synthetic methods have introduced milder conditions for decarboxylation. For example, photoredox catalysis has been employed for the hydrodecarboxylation of various carboxylic acids. organic-chemistry.org

Reactivity of the Nitrile Functional Group

The cyano group (C≡N) of this compound is a versatile functional group that participates in a variety of chemical transformations, most notably nucleophilic addition reactions. ebsco.comchemistrysteps.com

Nucleophilic Addition Reactions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org This reactivity is enhanced by protonation of the nitrogen atom under acidic conditions, which increases the electrophilicity of the carbon. libretexts.orgpressbooks.pub

A key reaction of nitriles is their hydrolysis to carboxylic acids, which typically proceeds through an amide intermediate under either acidic or basic conditions. ebsco.comchemistrysteps.comcommonorganicchemistry.com The reduction of nitriles is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. chemistrysteps.compressbooks.pub In contrast, milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. pressbooks.pub

Organometallic reagents, such as Grignard reagents, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub Furthermore, the cyano group in 4-cyanopyridinium salts has been shown to be susceptible to nucleophilic displacement by nucleophiles like hydrazine (B178648) and aliphatic amines. rsc.orgrsc.org In some cases, the cyano group can be displaced by lithium amides to form aminopyridines. researchgate.net

| Reactant | Reagent/Conditions | Product |

| This compound | H₃O⁺, heat | Isonicotinic acid-4-carboxamide (intermediate), then Isonicotinic acid |

| This compound | 1. LiAlH₄ 2. H₂O | 4-(Aminomethyl)nicotinic acid |

| This compound | 1. DIBAL-H 2. H₂O | 4-Formylnicotinic acid |

| This compound | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | 4-Acylnicotinic acid |

| 1-Alkyl-4-cyanopyridinium salt | Hydrazine or Aliphatic Amine | 1-Alkyl-4-(hydrazinyl/amino)pyridinium salt |

Table 3: Nucleophilic Addition and Substitution Reactions of the Cyano Group

Formation of Amidoximes and Related Nitrogen Heterocycles

The reaction of the nitrile group with hydroxylamine leads to the formation of amidoximes, which are important intermediates in the synthesis of various nitrogen-containing heterocycles. thieme-connect.comresearchgate.net For instance, the coupling of this compound with L-amino acid methyl esters, followed by treatment with hydroxylamine, results in pseudopeptides bearing an amidoxime function at the 4-position of the pyridine ring. osi.lv These amidoximes can serve as precursors for the synthesis of 1,2,4-oxadiazoles. nih.gov

The versatile reactivity of both the carboxylic acid and nitrile functionalities in this compound allows for its use in the construction of a wide array of more complex heterocyclic systems. beilstein-journals.orgmdpi.comorganic-chemistry.org

| Reactant | Reagent | Product |

| This compound | Hydroxylamine hydrochloride | 4-(N'-hydroxycarbamimidoyl)nicotinic acid (an amidoxime) |

| Amide | Hydroxylamine hydrochloride, I₂, PPh₃, Et₃N | N-substituted amidoxime |

Table 4: Formation of Amidoximes

Intramolecular and Intermolecular Cyclization Reactions

This compound, possessing both a carboxylic acid and a cyano group, is a versatile precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These transformations can occur via intramolecular or intermolecular pathways, leading to the formation of polycyclic structures, often with significant biological or material science applications.

Intramolecular Cyclization: Intramolecular reactions involve the reaction of the two functional groups within a single molecule of this compound or its derivatives. For instance, the carboxylic acid can be converted into a more reactive derivative (like an acyl chloride or ester) which can then react with a reduced form of the cyano group (e.g., an amine formed by reduction) to form a fused lactam. While specific examples for this compound are not extensively documented, related nicotinic acid derivatives undergo such cyclizations. For example, the intramolecular cyclization of 2-carbamoylnicotinic acid, a related derivative, can lead to the formation of a pyrrolidine ring system. thieme-connect.com The general principle involves creating conditions where one functional group becomes nucleophilic and the other electrophilic, leading to ring closure. nih.govmasterorganicchemistry.com The formation of five- or six-membered rings is generally favored in these processes. masterorganicchemistry.com

Intermolecular Cyclization: Intermolecular cyclizations involve the reaction of this compound with another molecule, which is typically bifunctional, to construct a new ring system. These reactions are crucial for creating complex tricyclic and tetracyclic frameworks. nih.govmdpi.com For example, this compound can react with compounds containing two nucleophilic centers. The reaction of the cyano group with a nucleophile, followed by the condensation of the carboxylic acid group, can lead to the formation of fused pyrimidine (B1678525) rings. The cyano group itself can participate directly in cyclization. For instance, the reaction between a nitrile and a nearby aminothiol (B82208) group can proceed via an initial nucleophilic attack of the sulfhydryl group on the nitrile, leading to a thioimidate intermediate that subsequently cyclizes. nih.gov Such strategies have been employed in the synthesis of complex heterocyclic systems, including those with applications in medicinal chemistry. nih.govmdpi.comfrontiersin.org

The table below summarizes potential cyclization pathways.

| Reaction Type | Reactants | Potential Product Type | Significance |

| Intramolecular | Derivative of this compound (e.g., amino-ester form) | Fused lactam | Synthesis of bicyclic heterocycles |

| Intermolecular | This compound + Bifunctional reagent (e.g., aminothiol) | Fused pyrimidines, thiazines | Access to complex polycyclic systems |

Chemical Modifications on the Pyridine Ring System

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two strong electron-withdrawing groups: the cyano group at the 4-position and the carboxylic acid group at the 3-position. This electronic nature dictates its reactivity, particularly in aromatic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently resistant to electrophilic attack compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring. wikipedia.org The presence of two powerful electron-withdrawing substituents (cyano and carboxyl) further deactivates the ring, making electrophilic substitution on this compound extremely difficult. masterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for benzene, would require exceptionally harsh conditions and are generally not practical for this compound. wikipedia.orglibretexts.org If a reaction were to occur, the substitution would be directed to the positions meta to the nitrogen atom (positions 2, 5, 6) and further influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub The electron-withdrawing groups at positions 3 and 4 activate the ring for attack by nucleophiles, as they can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Research on the closely related 4-cyanopyridine (B195900) demonstrates that the cyano group can be an effective leaving group in SNAr reactions. researchgate.net It can be displaced by various nucleophiles, including amines and alkoxides. researchgate.netrsc.org For example, 2- and 4-cyanopyridines react directly with lithium amides to yield the corresponding aminopyridines. researchgate.net Similarly, the cyano group in 1-alkyl-4-cyanopyridinium salts is readily replaced by nucleophiles like hydrazine. rsc.org In the context of this compound, nucleophilic attack would be expected at the positions ortho or para to the electron-withdrawing groups. Therefore, positions 2, 5, and 6 are the most likely sites for substitution, assuming a suitable leaving group is present at one of these positions. The cyano group at C4 could also be displaced by a strong nucleophile.

The table below outlines the expected substitution patterns.

| Reaction Type | Reactivity | Favored Positions | Activating/Deactivating Groups |

| Electrophilic Aromatic Substitution (SEAr) | Very low / Highly disfavored | - | -CN and -COOH are strongly deactivating |

| Nucleophilic Aromatic Substitution (SNAr) | High / Favored | C2, C5, C6 (with leaving group) or C4 (displacement of -CN) | -CN and -COOH are strongly activating |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are transformations that alter the size of a carbocyclic or heterocyclic ring. organic-chemistry.org While these reactions are important tools in organic synthesis for creating novel ring systems, there are no specific examples of ring expansion or contraction reactions documented in the literature for this compound itself.

Theoretically, such transformations could be envisioned under specific conditions. For example, ring contraction can sometimes be achieved through rearrangements involving carbocation intermediates or via Wolff rearrangement of a cyclic α-diazoketone derived from the pyridine ring. organic-chemistry.org Ring expansion could potentially occur through reactions like the Tiffeneau–Demjanov rearrangement if an appropriate aminomethyl group were introduced onto the ring. However, the stability of the aromatic pyridine ring makes such transformations energetically unfavorable compared to acyclic or non-aromatic cyclic systems. The high energy required to disrupt the aromaticity of the pyridine core means that such reactions are not a common feature of its chemistry.

Applications of 4 Cyanonicotinic Acid and Its Derivatives in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Heterocyclic Systems

The strategic placement of functional groups in 4-cyanonicotinic acid makes it an ideal starting material for the synthesis of various fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles known for their wide range of pharmacological properties. Several synthetic strategies have been developed to construct this scaffold using derivatives of this compound. One approach involves the acylation and subsequent ring-closure reactions of 6-chloro-5-cyanonicotinic acid. researchgate.netsioc-journal.cn This method has proven to be simple and efficient, with reaction yields often exceeding 65%. researchgate.netsioc-journal.cn The resulting 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been evaluated for their antitumor activities, with some compounds showing potent anti-proliferative effects against cancer cell lines. researchgate.net

Another strategy for synthesizing pyrido[2,3-d]pyrimidine-2,4-dione derivatives begins with 6-amino-1,3-disubstituted uracils. nih.gov Although this method does not directly start from this compound, it highlights the importance of the aminonicotinonitrile core, a structure accessible from this compound, in the synthesis of these complex heterocycles. These derivatives have been investigated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. nih.gov

Furthermore, novel bioactive pyrido[2,3-d]pyrimidine derivatives have been synthesized from o-aminonicotinonitrile, which can be derived from nicotinamide. rsc.org These compounds have demonstrated significant cytotoxicity against cancer cells and have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation. rsc.org

| Starting Material | Key Reaction Steps | Product Class | Potential Application |

| 6-Chloro-5-cyanonicotinic acid | Acylation, Ring-closure | 2,4-Diaminopyrido[2,3-d]pyrimidines | Antitumor agents |

| 6-Amino-1,3-disubstituted uracils | Cyclization | Pyrido[2,3-d]pyrimidine-2,4-diones | eEF-2K inhibitors |

| o-Aminonicotinonitrile | Acylation, Intramolecular heterocyclization | Pyrido[2,3-d]pyrimidines | PIM-1 kinase inhibitors |

Construction of Quinazoline (B50416) Scaffolds

Quinazolines and their fused analogs are another important class of heterocyclic compounds with broad therapeutic potential. semanticscholar.orgopenmedicinalchemistryjournal.commdpi.com While direct synthesis from this compound is less common, its structural motifs are integral to many synthetic routes. For instance, the synthesis of 2,4-diaminoquinazoline derivatives has been achieved using 3-cyano-4-fluorobenzoic acid and 4-cyano-3-fluorobenzoic acid as starting materials, which share the cyanobenzoic acid core with this compound. researchgate.netsioc-journal.cn These methods involve acylation and ring-closure reactions to furnish the desired quinazoline products. researchgate.netsioc-journal.cn

More contemporary methods for quinazolinone synthesis include zinc(II)-stabilized amidyl radical-promoted deaminative approaches, which allow for the efficient coupling of o-amino amides or esters with nitriles. rsc.org This highlights the utility of the nitrile functionality, a key feature of this compound, in modern synthetic strategies for constructing these scaffolds. Additionally, novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives have been designed and synthesized, demonstrating potent antifungal activity. nih.gov

| Starting Material/Key Intermediate | Synthetic Approach | Product Class | Potential Application |

| Cyano-fluorobenzoic acids | Acylation, Ring-closure | 2,4-Diaminoquinazolines | Antitumor agents |

| o-Amino amides/esters and nitriles | Zinc(II)-stabilized amidyl radical-promoted deamination | Quinazolinones | Therapeutically relevant compounds |

| Anthranilic acid derivatives | Cyclization with formamidine (B1211174) acetate (B1210297) | Quinazolinone-pyrazole carbamides | Antifungal agents |

Precursors in Bioorthogonal Ligation Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This compound and its derivatives have found valuable applications in this field, particularly as precursors for bioorthogonal ligation reactions.

Tetrazine Synthesis for Inverse Electron-Demand Diels-Alder Reactions

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal reaction known for its rapid kinetics and high specificity. nih.govsigmaaldrich.comrsc.org Tetrazines are key components in these reactions, acting as the electron-deficient diene. Nicotinic acid-derived tetrazines have been synthesized and evaluated for their reactivity in IEDDA reactions. researchgate.net The synthesis of both monosubstituted and disubstituted tetrazines has been a focus, with monosubstituted versions often being preferred due to their smaller size and enhanced reactivity. acs.org

The general mechanism of the IEDDA reaction involving 1,2,4,5-tetrazines proceeds through a [4+2] cycloaddition with a dienophile, followed by a retro-[4+2] cycloaddition with the loss of nitrogen gas to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the final pyridazine (B1198779) product. nih.gov This reaction has been widely used in various biological applications, including imaging, drug delivery, and the synthesis of complex natural products. sigmaaldrich.comacs.org

| Tetrazine Type | Key Features | Application |

| Nicotinic acid-derived tetrazines | Tunable reactivity | Inverse electron-demand Diels-Alder reactions |

| Monosubstituted tetrazines | Small size, high reactivity | Bioorthogonal chemistry |

| Disubstituted tetrazines | Varied substitution patterns | Materials science, natural product synthesis |

Development of Nitrile-Aminothiol (NAT) Click Reactions

The nitrile-aminothiol (NAT) click reaction is a biocompatible condensation reaction between a nitrile and a 1,2-aminothiol to form a thiazoline. researchgate.net This reaction proceeds efficiently under physiological conditions without the need for a catalyst. researchgate.netnih.govd-nb.info Cyanopyridylalanines, non-canonical amino acids derived from cyanopyridines, have been genetically encoded into proteins to enable site-specific modifications via the NAT click reaction. researchgate.netnih.govd-nb.info

Specifically, 3-(2-cyano-4-pyridyl)-l-alanine (Cpa) has been used in combination with an N-terminal cysteine to achieve intramolecular peptide macrocyclization within a buffered aqueous solution, producing excellent yields of the cyclized product. nih.gov This methodology has been successfully applied to DNA-encoded libraries for the discovery of novel therapeutic macrocyclic peptides. nih.gov The versatility of the NAT click reaction has been demonstrated through post-translational functionalization of proteins, in-cell macrocyclization, and protein stapling. researchgate.netnih.gov

| Application | Key Reactants | Product | Significance |

| Peptide Macrocyclization | 3-(2-cyano-4-pyridyl)-l-alanine (Cpa), N-terminal cysteine | Macrocyclic peptides | Discovery of therapeutic peptides |

| Protein Functionalization | Cyanopyridylalanine, Aminothiol-containing molecule | Functionalized proteins | Site-specific protein modification |

| Protein Stapling | Two cyanopyridylalanine residues, Di-aminothiol linker | Stapled proteins | Stabilizing protein secondary structures |

Design and Synthesis of Pseudopeptidic Structures

Pseudopeptides are peptidomimetics where the peptide backbone has been modified to alter properties such as stability, conformation, and biological activity. This compound and related nicotinic acid derivatives have been employed in the synthesis of novel pseudopeptidic structures.

The synthesis of nicotinic acid-based amino acid units bearing an amidoxime (B1450833) function on the pyridine (B92270) ring has been developed. researchgate.net This involves the coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids to generate 2-cyanopyridin-3-yl-containing pseudopeptides. researchgate.net These intermediates can then be converted to the corresponding amidoximes. A similar strategy has been applied to the synthesis of pyrazine-based pseudopeptides. researchgate.net

Furthermore, nicotinic acid hydrazides have been synthesized as potential antimycobacterial agents. mdpi.com These compounds, derived from the hydrazinolysis of the corresponding nicotinic acid esters, have shown activity against Mycobacterium tuberculosis. The structural modifications of these hydrazides, such as the introduction of various aryl groups, have been explored to optimize their biological activity. mdpi.com

| Starting Material | Synthetic Target | Key Features | Potential Application |

| 2-Cyanonicotinic acid | Nicotinic acid-based pseudopeptides | Amidoxime functionality | Peptidomimetics |

| Nicotinic acid esters | Nicotinic acid hydrazides | Hydrazide and aryl moieties | Antimycobacterial agents |

| Pyrazine-based analogs | Pyrazine-based pseudopeptides | Amidoxime and oxadiazole units | Peptidomimetics |

Role in Multi-Step Total Synthesis of Natural Products and Analogs

The total synthesis of natural products, complex chemical structures derived from living organisms, represents a significant benchmark in the field of organic chemistry. This endeavor not only provides access to biologically active molecules for further study but also drives the development of novel synthetic methodologies. An extensive review of scientific literature was conducted to ascertain the role of this compound as a building block or key intermediate in the multi-step total synthesis of natural products and their analogs.

Despite its potential as a versatile heterocyclic scaffold, featuring both a carboxylic acid and a nitrile group on a pyridine ring, documented applications of this compound in the total synthesis of natural products or their complex analogs are not readily found in published research. Searches of chemical databases and scholarly articles did not yield specific examples where this compound is employed as a starting material or a crucial intermediate in a reported synthetic route toward such complex targets.

While the synthesis of various heterocyclic compounds and the modification of natural product structures are broad areas of chemical research, the specific contribution of this compound to the multi-step synthesis of natural products remains an underexplored or undocumented area in the available scientific literature. Therefore, no detailed research findings or data tables on its application in this specific context can be presented.

Coordination Chemistry of 4 Cyanonicotinic Acid As a Ligand

Ligand Design Principles Incorporating Pyridine (B92270), Carboxylate, and Nitrile Coordination Sites

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions to form complexes with specific geometries and functionalities. researchgate.net 4-Cyanonicotinic acid is an exemplary case of a multi-functional ligand where each coordination site—the pyridine nitrogen, the carboxylate oxygens, and the nitrile nitrogen—plays a distinct role.

Carboxylate Group (-COOH): Upon deprotonation, the carboxylate group (-COO⁻) becomes an effective binding site. It can coordinate to metal ions in several modes: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding to a single metal ion through both oxygen atoms), or as a bridging ligand linking two or more metal centers. nih.gov This versatility is crucial for the construction of extended networks like coordination polymers and Metal-Organic Frameworks (MOFs). wikipedia.org

Nitrile Group (-C≡N): The nitrile group is a linear and sterically minimal functional group. nih.gov The nitrogen atom possesses a lone pair of electrons and can coordinate to metal ions, often acting as a terminal or bridging ligand. nih.gov While generally a weaker coordinator than pyridine or carboxylate groups, its inclusion provides an additional site for interaction, increasing the possible coordination modes and the structural complexity of the resulting assemblies. The nitrile's strong dipole can also facilitate polar interactions within the crystal structure. nih.gov

The strategic combination of these three distinct functional groups within a single, relatively rigid molecule allows this compound to act as a versatile linker, capable of forming stable, multi-dimensional structures through coordination with metal ions.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions or clusters with organic ligands. nih.govub.edu MOFs are a subclass of coordination polymers that typically exhibit porosity. wikipedia.org The multi-functional nature of this compound makes it an excellent candidate for constructing these materials. By reacting this compound with various metal salts, often under solvothermal conditions, chemists can generate crystalline materials with one-, two-, or three-dimensional structures. wikipedia.orguzh.chnih.gov

The specific architecture of a MOF or coordination polymer built with this compound depends on several factors, including the coordination geometry of the metal ion, the reaction conditions, and the coordination modes adopted by the ligand. ub.edu These structures can range from simple 1D chains to complex 3D frameworks. nih.govnih.gov

To understand and classify these complex structures, chemists employ topological analysis. rsc.orgucl.ac.uk This approach simplifies the intricate chemical structure into a net of nodes (representing the metal ions or clusters) and linkers (representing the organic ligands). rsc.org The resulting net can be described by a topological symbol, such as the Schläfli symbol, which provides a concise representation of the connectivity. For instance, a common two-dimensional structure is the square lattice, which has the Schläfli symbol {4⁴·6²}, indicating that each node is connected to four other nodes, forming four-membered rings (squares) that tile the plane. ucl.ac.uknih.gov The analysis of MOF topology is critical for understanding the relationship between the building blocks and the final properties of the material, and for designing new frameworks with desired characteristics. rsc.orgucl.ac.uk

| Framework Type | Dimensionality | Metal Ion Example | Typical Topology | Schläfli Symbol Example |

|---|---|---|---|---|

| Coordination Polymer | 1D (Chain) | Cu(II) | Zig-zag or Linear | N/A |

| MOF | 2D (Layered) | Cd(II) | sql (square lattice) | {4⁴·6²} |

| MOF | 3D | Zn(II) | dia (diamondoid) | {6⁶} |

The formation of MOFs and coordination polymers is a prime example of supramolecular self-assembly. nih.govwikipedia.org This process is defined as the spontaneous organization of individual molecular components into larger, ordered structures, driven by non-covalent interactions. nih.govnih.gov In the context of this compound, the primary driving force is the formation of coordinate bonds between the ligand's donor atoms (N from pyridine, O from carboxylate, N from nitrile) and the metal ion acceptor. purdue.edu

However, other non-covalent interactions play a crucial role in directing the final structure:

Hydrogen Bonding: The carboxylic acid group, even when deprotonated, can act as a hydrogen bond acceptor. If other hydrogen bond donors (like water molecules or co-ligands) are present, these interactions can influence the packing of the polymeric chains or layers.

Host-Guest Interactions: In porous MOFs, solvent molecules or other small guests can reside within the pores, and their interactions with the framework walls can influence which structure is thermodynamically favored. nih.gov

These combined interactions guide the molecular building blocks to assemble into the most thermodynamically stable crystalline arrangement, a key principle in crystal engineering. wikipedia.org

Structural Architectures and Topological Analysis

Interactions with Transition Metal Ions

Transition metals are frequently used in coordination chemistry because their partially filled d-orbitals allow them to form complexes with a variety of coordination numbers and geometries, such as octahedral, tetrahedral, and square planar. hawaii.edulumenlearning.comlibretexts.org this compound readily forms stable complexes with a range of transition metal ions.

Chelation is the formation of two or more separate coordinate bonds between a multi-dentate ligand and a single central metal atom, resulting in the formation of a ring structure called a chelate. wikipedia.orgebsco.com This "chelate effect" leads to complexes that are significantly more stable than those formed with analogous monodentate ligands. wikipedia.orgwhoi.edu

This compound can exhibit chelation by using both the pyridine nitrogen and one of the carboxylate oxygen atoms to bind to the same metal ion. This forms a stable five-membered ring, a common and favored arrangement in chelate complexes. shivajichk.ac.in

Beyond chelation, the ligand can adopt numerous coordination modes, leading to structural diversity:

Monodentate: Binding through only one donor atom, typically the pyridine nitrogen or a single carboxylate oxygen.

Bidentate Chelating: As described above, forming a chelate ring with a single metal ion. libretexts.org

Bidentate Bridging: Linking two different metal ions, for example, using the pyridine nitrogen for one metal and the carboxylate group for another.

Tridentate: In more complex scenarios, it could potentially coordinate a single metal ion through all three functional groups, or bridge multiple metal centers.

The specific mode adopted depends on the metal ion's size, preferred coordination geometry, and the presence of other competing ligands or solvent molecules. wikipedia.org

| Coordination Mode | Description | Binding Sites Involved | Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to one metal center at one point. | Pyridine-N or Carboxylate-O | Discrete Complex / Chain |

| Bidentate Chelating | Binds to one metal center at two points. | Pyridine-N and Carboxylate-O | Stable 5-membered ring |

| Bidentate Bridging | Links two different metal centers. | (Pyridine-N + Carboxylate-O) or (Carboxylate-O + Carboxylate-O) | Coordination Polymer / MOF |

| Tridentate Bridging | Links multiple metal centers. | Pyridine-N, Carboxylate-O, and Nitrile-N | Complex 3D Network |

Metal-organic frameworks and coordination polymers are of great interest for their potential use as heterogeneous catalysts. nih.gov The advantages include high surface area, tunable porosity, and the presence of well-defined active sites (the metal ions). wikipedia.orgbcrec.id

Computational Chemistry and Mechanistic Studies of 4 Cyanonicotinic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-cyanonicotinic acid. ornl.gov These methods, rooted in solving the Schrödinger equation, provide a first-principles approach to describing molecular systems. ornl.gov Density Functional Theory (DFT) has emerged as a particularly valuable method, offering a balance between computational cost and accuracy by focusing on the electron density rather than the full wavefunction. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net

For this compound, the energies of these frontier orbitals can be calculated to predict its behavior in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net These calculations are crucial for understanding how this compound will interact with other reactants, for instance, in cycloaddition reactions where the overlap between the HOMO of one molecule and the LUMO of another governs the reaction pathway. wikipedia.org

Table 1: Calculated Frontier Orbital Energies of this compound

| Parameter | Energy (kcal/mol) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

| Note: Specific energy values for this compound require dedicated quantum chemical calculations which are not available in the provided search results. The table serves as a template for such data. |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized, one-center ("lone pairs") and two-center ("bonds") elements, which align with the familiar Lewis structure picture. uni-muenchen.dewisc.edu This method allows for a detailed analysis of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of electron delocalization, which is crucial for understanding phenomena like hyperconjugation and resonance. uni-muenchen.deaiu.edu

In the context of this compound, NBO analysis can reveal the delocalization of electrons within the pyridine (B92270) ring and between the carboxylic acid and cyano substituents. This provides insights into the molecule's electronic stability and the nature of its chemical bonds. nih.gov For example, interactions between the lone pair orbitals on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds can be quantified to understand the electronic communication within the molecule. uni-muenchen.deaiu.edu

Table 2: Selected NBO Analysis Data for a Representative Molecule

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | - |

| π (C=C) | π* (C=N) | - |

| LP (2) O | σ* (C-O) | - |

| Note: This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound would require a dedicated calculation. |

Frontier Molecular Orbital Theory and Reactivity Prediction (HOMO-LUMO)

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products. wikipedia.org

A key aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. numberanalytics.com The reaction coordinate represents the progress of a reaction, connecting reactants, transition states, intermediates, and products on a potential energy surface. wikipedia.orgnih.gov Computational methods can locate and characterize the geometry and energy of transition states, which are fleeting and cannot be isolated experimentally. numberanalytics.com

For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition state structure provides critical information about the bonds being formed and broken during the rate-determining step of the reaction. savemyexams.com This knowledge is essential for predicting reaction outcomes and optimizing reaction conditions. numberanalytics.com

From these calculations, important thermodynamic parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be derived using transition state theory. mdpi.com These parameters provide a deeper understanding of the factors controlling the reaction rate and equilibrium. For instance, a plausible mechanism for the formation of substituted nicotinic acid derivatives can be proposed based on these energetic considerations. beilstein-journals.org

Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | - |

| Enthalpy of Activation (ΔH‡) | - |

| Gibbs Free Energy of Activation (ΔG‡) | - |

| Enthalpy of Reaction (ΔHrxn) | - |

| Note: The values in this table are placeholders and would be determined from specific reaction calculations. |

Transition State Characterization and Reaction Coordinate Analysis

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein or nucleic acid (macromolecule). nih.gov The primary goal is to model the interaction at an atomic level and predict the binding affinity. researchgate.net This method involves sampling various conformations of the ligand within the binding site of the macromolecule and then using a scoring function to rank them. nih.gov

Given the presence of functional groups capable of hydrogen bonding and other non-covalent interactions, this compound has the potential to interact with biological macromolecules. Molecular docking studies can be employed to explore these potential interactions, providing insights into how the molecule might bind to a specific protein target. researchgate.netnih.gov The results of docking simulations can guide the design of new molecules with improved binding affinity and selectivity.

Prediction of Spectroscopic Signatures and Molecular Conformations

Computational chemistry provides powerful tools for predicting the structural and spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. schrodinger.comjstar-research.com Methods such as Density Functional Theory (DFT) are routinely used to calculate molecular geometries, relative conformational energies, and spectroscopic data, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. nih.govsydney.edu.au

Molecular Conformations

The structure of this compound is primarily defined by the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the single bond connecting the carboxyl group to the pyridine ring gives rise to different conformers. The key dihedral angle involves the atoms C3-C4-C(O)-O-H.

Computational studies can predict the most stable conformations by calculating the potential energy surface as a function of this rotation. For carboxylic acids attached to aromatic rings, two main planar conformers are typically considered:

Syn-conformer: The hydroxyl (-OH) group of the carboxylic acid is oriented towards the cyano group at position 4.

Anti-conformer: The hydroxyl (-OH) group is oriented away from the cyano group.

Furthermore, the possibility of intramolecular hydrogen bonding between the acidic proton of the carboxyl group and the nitrogen atom of the pyridine ring can significantly influence conformational preference. This interaction would lead to a planar, more rigid structure. Energy calculations using DFT can determine the relative stability of these conformers, predicting which is most likely to be observed in the gas phase or in non-polar solvents. The chair and boat conformations are generally associated with saturated ring systems like cyclohexane (B81311) and are not applicable here. nobelprize.org The stability of different conformers is determined by factors like steric hindrance and intramolecular interactions. organicchemistrytutor.comfccc.edu

Prediction of Spectroscopic Signatures

Theoretical calculations allow for the prediction of various spectroscopic signatures, which can be used to identify and characterize the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectra of this compound can be predicted using DFT calculations, which provide the frequencies, IR intensities, and Raman activities of the fundamental vibrational modes. core.ac.uknih.gov By comparing calculated spectra with experimental data, a detailed assignment of the observed bands to specific molecular motions can be achieved. researchgate.net The table below presents the predicted vibrational frequencies for the key functional groups of this compound, based on DFT calculations performed on analogous molecules. nih.govcore.ac.uk

Table 1: Predicted Vibrational Frequencies for this compound This table is generated based on data from analogous compounds. Actual experimental and computational values for this compound may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(O-H) | Carboxylic Acid | ~3500-3300 | O-H stretching, typically broad in the IR spectrum due to hydrogen bonding. |

| ν(C-H) | Pyridine Ring | ~3100-3000 | Aromatic C-H stretching vibrations. |

| ν(C≡N) | Cyano Group | ~2240-2220 | C≡N triple bond stretching. This is a characteristic and sharp band. |

| ν(C=O) | Carboxylic Acid | ~1750-1700 | C=O double bond stretching. Its position is sensitive to hydrogen bonding. |

| ν(C=C), ν(C=N) | Pyridine Ring | ~1600-1400 | Ring stretching vibrations. |

| δ(O-H) | Carboxylic Acid | ~1440-1395 | In-plane O-H bending. |

| δ(C-H) | Pyridine Ring | ~1300-1000 | In-plane C-H bending modes. core.ac.uk |

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT. unn.edu.nguni-bonn.de These calculations provide valuable information for assigning the signals in experimental spectra. mdpi.com The chemical shifts are highly dependent on the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the pyridine nitrogen, the cyano group, and the carboxylic acid group. ucl.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on general principles and data from similar structures. Actual experimental values will depend on the solvent used.

| Proton | Position on Ring | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|---|

| H-2 | Ortho to N and meta to COOH | ~8.8 - 9.2 | Strongly deshielded by the adjacent electronegative nitrogen atom. |

| H-5 | Meta to N and ortho to COOH | ~8.0 - 8.4 | Deshielded by the adjacent carboxylic acid group and the ring nitrogen. |

| H-6 | Ortho to N and meta to CN | ~8.9 - 9.3 | Strongly deshielded by the adjacent electronegative nitrogen atom. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on general principles and data from similar structures. Actual experimental values will depend on the solvent used.

| Carbon | Position on Ring | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|---|

| C-2 | Pyridine Ring | ~150 - 155 | Adjacent to nitrogen, resulting in a significant downfield shift. |

| C-3 | Pyridine Ring | ~138 - 142 | Carbon bearing the carboxylic acid group. |

| C-4 | Pyridine Ring | ~120 - 125 | Carbon bearing the cyano group. Its shift is influenced by the nitrile functionality. |

| C-5 | Pyridine Ring | ~125 - 130 | Aromatic carbon influenced by adjacent groups. |

| C-6 | Pyridine Ring | ~152 - 157 | Adjacent to nitrogen, leading to a strong downfield shift. |

| -COOH | Carboxylic Acid | ~165 - 170 | Carbonyl carbon, characteristically found in this downfield region. organicchemistrydata.org |

Advanced Analytical Methodologies for Characterization and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. rsc.orgcreative-proteomics.com When coupled with chromatographic separation techniques, its capabilities are significantly enhanced, providing a robust platform for analyzing complex mixtures. rsc.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the polar nature of 4-cyanonicotinic acid, direct analysis by gas chromatography (GC) is challenging as it can lead to issues like peak tailing. cdc.gov To overcome this, derivatization is employed to convert the analyte into a more volatile and less polar form suitable for GC analysis. jfda-online.comsigmaaldrich.com This process involves replacing active hydrogens on functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Other agents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are also utilized. cdc.gov The resulting derivatives can be effectively separated and analyzed by GC-MS, which provides characteristic fragmentation patterns for structural elucidation. sigmaaldrich.comresearchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Forms stable derivatives, less sensitive to moisture compared to other silylating agents. sigmaaldrich.com |

| Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl | Increases volatility and improves detectability. cdc.govnih.gov |

| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl | Enhances volatility for GC analysis. cdc.gov |

| Methyl chloroformate | Methyl ester | Can be used for derivatization of amino acids. nih.gov |

This table summarizes common derivatization agents that can be applied to polar compounds like this compound to make them suitable for GC-MS analysis, along with their key benefits.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of compounds in complex matrices. creative-proteomics.commeasurlabs.com It combines the separation power of liquid chromatography with the dual-stage analysis of tandem mass spectrometry. creative-proteomics.com This method is particularly advantageous for analyzing non-volatile and polar compounds like this compound directly, without the need for derivatization. mdpi.com In LC-MS/MS, the analyte is first separated by LC and then ionized. The precursor ion is selected in the first mass spectrometer, fragmented, and the resulting product ions are analyzed in the second mass spectrometer. measurlabs.com This process, often performed in the selected reaction monitoring (SRM) mode, significantly enhances selectivity and sensitivity, allowing for accurate quantification even at low concentrations. nih.govnih.gov LC-MS/MS is widely used in various fields, including the analysis of metabolites in biological samples and the detection of contaminants. wikipedia.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization (ESI) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for analyzing a wide range of molecules, including those that are thermally labile or non-volatile. walisongo.ac.idconicet.gov.ar ESI-MS is a powerful tool for real-time monitoring of chemical reactions. conicet.gov.arnih.gov It can provide direct and detailed information on the various chemical species present in a reaction mixture, including reactants, intermediates, and products. conicet.gov.ar This capability is invaluable for understanding reaction kinetics and optimizing reaction conditions. conicet.gov.ar For instance, in the synthesis of compounds involving this compound, ESI-MS could be employed to track the progress of the reaction by monitoring the disappearance of reactants and the appearance of product ions. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another soft ionization technique well-suited for the analysis of a broad range of molecules, including peptides, proteins, and small molecules. nih.govautobio.com.cn In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. autobio.com.cnmtoz-biolabs.com The resulting ions are then separated based on their time-of-flight in the mass analyzer. autobio.com.cn While nicotinic acid itself can be used as a matrix in MALDI for certain analytes, this compound's properties could be explored for similar applications or for its own analysis using an appropriate matrix. This technique is known for its high sensitivity and speed, making it a valuable tool in various research areas, including proteomics and clinical diagnostics. autobio.com.cnnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating the components of a mixture prior to their detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. rsc.orgshimadzu.com It is widely used to determine the purity of substances and to quantify their concentration. japsonline.comthermofisher.comaliyuncs.com For a compound like this compound, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. japsonline.commdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. shimadzu.com Detection is commonly achieved using an ultraviolet (UV) detector, as compounds with chromophores, such as the pyridine (B92270) ring in this compound, absorb UV light. sielc.comunesp.br The retention time and the peak area from the chromatogram are used for qualitative identification and quantitative analysis, respectively. japsonline.com The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve good resolution and peak shape. sielc.com

Table 2: Typical HPLC Parameters for the Analysis of Nicotinic Acid Analogs

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase | Separation based on hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid) | To elute compounds with a range of polarities. nih.govjapsonline.com |

| Detection | UV detector (e.g., at 272 nm) | To detect and quantify the analyte based on its UV absorbance. japsonline.com |

| Flow Rate | 1.0 mL/min | To ensure efficient separation. sielc.com |

This table presents a set of typical parameters that could be adapted for the HPLC analysis of this compound, based on methods used for similar compounds.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex mixtures, offering distinct advantages in speed, selectivity, and environmental friendliness over traditional high-performance liquid chromatography (HPLC). labioscientific.com The technique utilizes a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. labioscientific.comscribd.com These properties—low viscosity and high diffusivity—facilitate high-efficiency separations with lower back pressure, enabling faster analysis times and rapid equilibration. labioscientific.comafmps.be

SFC is particularly well-suited for challenging separations, including the analysis of polar compounds, isomers, and chiral molecules, which are often difficult to resolve using conventional chromatographic methods. labioscientific.comafmps.bechromatographyonline.com The separation mechanism in SFC can be finely tuned by adjusting parameters such as pressure, temperature, and the composition of the mobile phase, which typically includes an organic co-solvent (modifier) like methanol (B129727). afmps.be For ionizable compounds such as this compound, the addition of small amounts of acidic or basic additives to the mobile phase is crucial. These additives can deactivate active sites on the stationary phase and modify the interactions between the analyte and the stationary phase, thereby improving peak shape and altering selectivity. afmps.be

The analysis of pyridine carboxylic acid isomers, which are structurally similar to this compound, demonstrates the capability of mixed-mode chromatography techniques that exploit subtle differences in hydrophobicity and ionic properties to achieve separation. researchgate.net Given its nature as a polar, ionizable compound, this compound presents a similar analytical challenge. The unique selectivity offered by modern SFC, often orthogonal to reversed-phase LC, makes it an ideal candidate for the analysis and purification of such compounds and their related impurities. chromatographyonline.com The use of advanced instrumentation, often referred to as ultra-high-performance supercritical fluid chromatography (UHPSFC), with columns packed with sub-2-µm particles, further enhances separation performance. chromatographyonline.com

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary Electrophoresis (CE) is a highly efficient analytical technique renowned for its exceptional resolving power and speed, making it ideal for the analysis of a wide array of molecules, from small ions to large biomolecules. pdx.educolby.edulibretexts.org The fundamental principle of CE involves the separation of charged species within a narrow, fused-silica capillary under the influence of a high electric field. libretexts.orgresearchgate.net Analytes migrate through an electrolyte solution (background electrolyte) at different velocities depending on their charge-to-size ratio, a property defined as electrophoretic mobility. libretexts.org

A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the electrolyte solution within the capillary. libretexts.orgotsukael.com This flow is generated by the ionization of silanol (B1196071) groups on the inner capillary wall at pH values above 3, creating a negatively charged surface that attracts cations from the buffer, forming a mobile double layer that moves towards the cathode, dragging the bulk solution with it. libretexts.orgotsukael.com This uniform, plug-like flow profile minimizes the band broadening typical of pressure-driven systems like HPLC, leading to extraordinarily high separation efficiencies. unt.edu

CE is particularly advantageous for the high-resolution analysis of small, charged molecules like this compound. colby.edu As a carboxylic acid, its charge can be readily controlled by adjusting the pH of the background electrolyte. Various modes of CE can be employed for such analyses:

Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation is based purely on differences in electrophoretic mobility in a free-solution electrolyte. pdx.eduresearchgate.net It is well-suited for separating isomers of compounds like pyridine carboxylic acids. chemicalbook.com

Micellar Electrokinetic Chromatography (MEKC): This mode adds a surfactant to the buffer to form micelles, creating a pseudo-stationary phase. This allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. colby.edu

Detection is typically performed using UV-visible diode-array detectors, which offer high sensitivity for UV-absorbing compounds like this compound. otsukael.com The technique requires only minute sample volumes, offers rapid analysis times, and is considered environmentally friendly due to the low consumption of solvents. pdx.eduotsukael.com

Spectroscopic Characterization in Research Contexts

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive vibrational spectroscopy techniques that provide detailed information about a molecule's structure and functional groups. thieme-connect.com IR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its fundamental vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) that results from molecular vibrations. libretexts.orgthieme-connect.com Because the selection rules for the two techniques are different (IR activity requires a change in dipole moment, while Raman activity requires a change in polarizability), they often provide complementary information. thieme-connect.com

For this compound, these techniques are invaluable for confirming the presence of its key functional groups: the carboxylic acid, the nitrile group, and the pyridine ring. The vibrational spectrum acts as a unique molecular "fingerprint". specac.com The analysis of structurally similar compounds, such as nicotinic acid and 4-cyanobenzoic acid, provides a strong basis for assigning the observed vibrational bands. researchgate.netresearchgate.net

Key expected vibrational frequencies for this compound are detailed in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | The broadness is due to strong intermolecular hydrogen bonding. specac.comumd.edu |

| Pyridine Ring | C-H stretch | 3100 - 3000 (medium) | Aromatic C-H stretching occurs at higher frequencies than aliphatic C-H. umd.edu |

| Carboxylic Acid | C=O stretch | 1720 - 1680 (strong) | A very strong and sharp peak, characteristic of the carbonyl group. researchgate.netumd.edu |

| Pyridine Ring | C=C / C=N ring stretch | 1610 - 1430 (medium-strong) | Multiple bands are expected from the vibrations of the aromatic ring. researchgate.net |

| Nitrile | C≡N stretch | 2260 - 2220 (medium, sharp) | This peak is highly characteristic of the nitrile functional group. researchgate.net |

| Carboxylic Acid | C-O stretch | 1320 - 1210 (medium) | Associated with the carboxylic acid C-O single bond. researchgate.net |

Raman spectroscopy is particularly useful for observing symmetric, non-polar bonds and is less susceptible to interference from water, making it suitable for analyzing aqueous samples. libretexts.org The C≡N and the symmetric breathing modes of the pyridine ring are expected to produce strong signals in the Raman spectrum. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. researchgate.nethmdb.ca By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. oregonstate.eduresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can unambiguously determine the structure of a compound like this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a very low field, often above 10 ppm. pdx.edu

¹³C NMR Spectroscopy: This technique detects the carbon nuclei and provides information about the number and type of carbon atoms in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, often providing a distinct peak for each carbon atom. For this compound, the carboxyl carbon (C=O) would be observed far downfield (165-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), while the nitrile carbon (C≡N) has a characteristic chemical shift around 110-120 ppm.

The predicted chemical shifts for this compound, based on data from analogous structures like 4-cyanobenzoic acid and nicotinic acid derivatives, are presented in the tables below. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~9.1 | Singlet (s) | Deshielded by adjacent nitrogen and carboxyl group. |

| H-5 | ~8.0 | Doublet (d) | Coupled to H-6. |

| H-6 | ~9.0 | Doublet (d) | Deshielded by adjacent nitrogen; coupled to H-5. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~152 | Adjacent to nitrogen and carboxyl group. |

| C-3 | ~140 | Substituted with the carboxyl group. |

| C-4 | ~120 | Substituted with the nitrile group. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~155 | Adjacent to nitrogen. |

| -COOH | ~165 | Carboxyl carbon. |

Biological Activity and Medicinal Chemistry Research on 4 Cyanonicotinic Acid Derivatives

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 4-cyanonicotinic acid derivatives influences their biological effects. These investigations reveal that even minor modifications to the molecular scaffold can lead to significant changes in potency and selectivity.

For the broader class of nicotinic and isonicotinic acid derivatives, the reactivity of the pyridine (B92270) nitrogen atom has been identified as a critical factor for biological activity. nih.gov Quantitative SAR studies on 2-substituted isonicotinic acid hydrazides, for example, have shown that the electronic, steric, and lipophilic properties of the substituents directly correlate with their antibacterial activity against Mycobacterium tuberculosis. nih.gov The rate of quaternization of the pyridine nitrogen, which is influenced by these substituent properties, shows a similar dependency to the antibacterial activity, suggesting the nitrogen's reactivity is key to the mechanism of action. nih.gov

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antimycobacterial)

The search for novel antimicrobial agents has led to the investigation of nicotinic acid derivatives, including those related to this compound. These compounds have demonstrated a spectrum of activity against various pathogens.

Research into novel nicotinic acid derivatives has yielded compounds with significant antibacterial effects, particularly against Gram-positive bacteria. mdpi.com A series of acylhydrazone derivatives of nicotinic acid showed strong to very strong activity against strains like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Further chemical modification of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives resulted in compounds with broad-spectrum activity. mdpi.com One such derivative, featuring a 5-nitrofuran substituent, was active against all tested Gram-positive and Gram-negative bacterial strains. mdpi.com

The antitubercular activity of isonicotinic acid hydrazide (isoniazid) is well-established, and its efficacy has spurred research into related structures. nih.govresearchgate.net SAR studies suggest that the mechanism of these drugs involves the pyridine nitrogen atom, potentially through incorporation into an NAD analogue within the mycobacterium. nih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for selected nicotinic acid derivatives against various microbial strains.

| Compound Type | Derivative/Substituent | Target Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone | Derivative 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | mdpi.com |

| Acylhydrazone | Derivative 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | mdpi.com |

| Acylhydrazone | Derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | mdpi.com |

| 1,3,4-Oxadiazoline | Derivative 25 (5-nitrofuran) | Bacillus subtilis ATCC 6633 | 7.81 | mdpi.com |

| 1,3,4-Oxadiazoline | Derivative 25 (5-nitrofuran) | Staphylococcus aureus ATCC 6538 | 7.81 | mdpi.com |

| 1,3,4-Oxadiazoline | Derivative 25 (5-nitrofuran) | Escherichia coli ATCC 25922 | 62.5 | mdpi.com |

Antitumor and Cytotoxic Activity Evaluations

Derivatives of nicotinic acid are being explored for their potential as anticancer agents, with studies evaluating their ability to inhibit tumor growth and induce cell death in various cancer cell lines.

One area of focus has been the design of nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov A novel derivative, compound 5c , demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM. nih.gov This compound exhibited significant cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) cancer cell lines and was shown to induce apoptosis, evidenced by a 4.3-fold increase in caspase-3 levels. nih.gov

Organometallic chemistry has also utilized the nicotinic acid scaffold. Ruthenium(II) complexes containing nicotinic acid derivative ligands were synthesized and evaluated for their cytotoxic effects. mdpi.com These complexes showed moderate to high cytotoxic activity against a panel of human cancer cell lines, including melanoma (A375), epidermoid carcinoma (A431), and breast cancer (MDA-MB 231). mdpi.com

The table below presents the cytotoxic activity (IC₅₀/GI₅₀ values) of selected nicotinic acid derivatives.

| Compound | Target | Cell Line | Activity (µM) | Reference |

| Nicotinic Acid Derivative 5c | VEGFR-2 Inhibition | (Enzymatic Assay) | IC₅₀ = 0.068 | nih.gov |

| Ruthenium Complex 1 | Cytotoxicity | A431 (Epidermoid Carcinoma) | IC₅₀ ≈ 20-30 | mdpi.com |

| Ruthenium Complex 1 | Cytotoxicity | MDA-MB 231 (Breast Cancer) | IC₅₀ ≈ 20-30 | mdpi.com |

| Flufenamic Acid Derivative 7 | Cytotoxicity | MCF-7 (Breast Cancer) | GI₅₀ = 148 | pensoft.net |

Exploration of Neurological and Central Nervous System Activities (e.g., Analgesic, Sedative)

Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are known to play a crucial role in the central nervous system (CNS). mdpi.com The body converts nicotinic acid into coenzymes like NAD and NADP, which are vital for neuronal development, survival, and energy metabolism. mdpi.com This fundamental role has prompted research into its potential neuroprotective effects in various pathological conditions.

Studies have highlighted the importance of niacin in the growth and maintenance of the CNS, with deficiencies linked to neurological symptoms like dementia and depression. mdpi.com Research suggests a neuroprotective role for nicotinic acid and its derivatives in major neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.com This protection is often attributed to the anti-inflammatory, antioxidant, and anti-apoptotic activities of these compounds within the CNS. mdpi.comnih.gov While the broader class of nicotinic acid derivatives has established CNS activity, specific research focusing on the analgesic or sedative properties of this compound derivatives is not extensively documented in the current literature. The CNS is a complex system with many potential drug targets, and agents can be developed as stimulants, depressants, anesthetics, anticonvulsants, and analgesics. drugs.comnih.govdrugbank.com

Enzyme Inhibition and Receptor Binding Studies

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of specific enzymes or binding to cellular receptors. mdpi.com An enzyme inhibitor is a molecule that binds to an enzyme to block its activity, often by interacting with the active site where the reaction occurs. wikipedia.org

In the context of metabolic diseases, novel nicotinic acid derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Certain derivatives demonstrated micromolar inhibition against α-amylase and α-glucosidase, with mechanistic studies revealing a noncompetitive mode of inhibition. nih.gov This suggests they bind to a site on the enzyme distinct from the active site, offering potential advantages for regulating enzyme function. nih.govlumenlearning.com

Other research has focused on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Ceanothic acid derivatives have been shown to be effective mixed or noncompetitive inhibitors of AChE. mdpi.com In oncology, nicotinic acid derivatives have been designed to inhibit protein kinases like VEGFR-2, preventing the phosphorylation events that drive tumor angiogenesis. nih.gov

The table below shows the enzyme inhibitory activity of selected derivatives.

| Compound | Target Enzyme | Inhibition Value (IC₅₀) | Mechanism | Reference |

| Nicotinic Acid Derivative 8 | α-Amylase | 20.5 µM | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative 44 | α-Amylase | 58.1 µM | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative 35 | α-Glucosidase | 32.9 µM | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative 39 | α-Glucosidase | 26.4 µM | Noncompetitive | nih.gov |

| Ceanothic Acid Derivative 7 | Acetylcholinesterase (AChE) | 5.28 nM | Mixed | mdpi.com |

Future Research Directions and Emerging Trends

Sustainable Synthetic Routes and Green Chemistry Initiatives